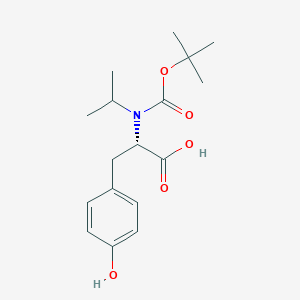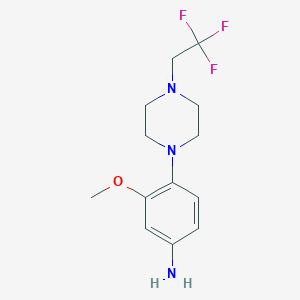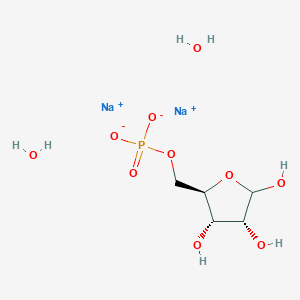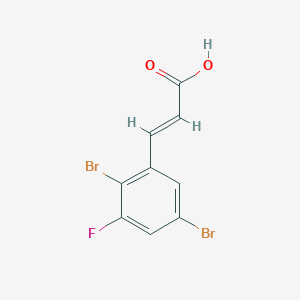
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl group, an isopropyl group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the amino acid backbone, and introduction of the tert-butoxycarbonyl group. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl group can influence the compound’s stability and reactivity. These interactions can modulate the compound’s biological activity and its effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-((tert-butoxycarbonyl)(ethyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-((tert-butoxycarbonyl)(benzyl)amino)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
(S)-2-((tert-butoxycarbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in distinct reactivity patterns and biological activities compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C17H25NO5 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-11(2)18(16(22)23-17(3,4)5)14(15(20)21)10-12-6-8-13(19)9-7-12/h6-9,11,14,19H,10H2,1-5H3,(H,20,21)/t14-/m0/s1 |
Clave InChI |
YHAIZGARMORCQE-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)N([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)N(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)


![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)









